molecular formula C15H17N3O4 B12906048 (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid CAS No. 23506-40-3

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid

Cat. No.: B12906048
CAS No.: 23506-40-3
M. Wt: 303.31 g/mol
InChI Key: UWSLCCUSAZAREL-ZDUSSCGKSA-N
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Description

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid is a complex organic compound with significant importance in various scientific fields. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including neurotransmitters and pharmaceuticals.

Properties

CAS No.

23506-40-3

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C15H17N3O4/c1-9(19)18-13(15(22)17-8-14(20)21)6-10-7-16-12-5-3-2-4-11(10)12/h2-5,7,13,16H,6,8H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m0/s1

InChI Key

UWSLCCUSAZAREL-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)O

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an indole derivative with an acetamido acid, followed by a series of protection and deprotection steps to ensure the correct functional groups are in place. The reaction conditions often involve the use of strong acids or bases, and sometimes require the use of catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for understanding enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, similar in structure to (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid.

    Serotonin: A neurotransmitter derived from tryptophan, also containing an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring.

Uniqueness

What sets (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid apart from these similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities.

Biological Activity

(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid, also known by its CAS number 7438672, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound based on recent research findings, providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C15H17N3O4
  • Molecular Weight : 299.32 g/mol
  • Solubility : Very soluble in water (5.3 mg/ml) .
  • Log P : Indicates moderate lipophilicity (Log P values range from 0.42 to 1.64) .

Research indicates that (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid functions as a selective inhibitor of several enzymes involved in metabolic pathways crucial for tumor growth. Specifically, it acts as a mechanism-based inactivator of glutamine-utilizing enzymes, which are vital for cancer cell metabolism .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Viability Assays : In P493B lymphoma cells, dose-dependent decreases in cell proliferation were observed with (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory models:

  • Inhibition of Prostaglandin Synthesis : It has been reported to inhibit prostaglandin synthesis in various in vitro systems, suggesting a role in managing inflammatory conditions .

Case Study 1: Tumor Targeting

A study involving the use of (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid as part of a prodrug formulation (DRP-104) highlighted its ability to preferentially deliver active metabolites to tumor tissues while minimizing exposure to normal tissues. This selective delivery resulted in enhanced therapeutic efficacy and reduced systemic toxicity .

Case Study 2: Metabolic Inhibition

In another investigation, the compound was evaluated for its effects on metabolic pathways in cancer cells. The results indicated that it effectively inhibited key enzymes involved in the TCA cycle and nucleotide synthesis, further supporting its potential as a therapeutic agent for metabolic reprogramming in tumors .

Data Summary Table

PropertyValue
Molecular FormulaC15H17N3O4
Molecular Weight299.32 g/mol
Solubility5.3 mg/ml
Log P0.42 - 1.64
Antiproliferative ActivitySignificant in lymphoma cells
Anti-inflammatory ActivityInhibits prostaglandin synthesis

Q & A

Q. What are the recommended synthetic routes for (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sequential peptide coupling and protection/deprotection strategies. For indole-containing analogs, a common approach is:

Step 1 : React 2-(1H-indol-3-yl)acetic acid with ethanol and catalytic sulfuric acid to form an ethyl ester intermediate.

Step 2 : Convert the ester to a hydrazide via refluxing with hydrazine hydrate.

Step 3 : Perform ring closure or amidation reactions using reagents like carbon disulfide or protected amino acids.

Purity Optimization : Use column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization (DMF/acetic acid mixtures) to achieve ≥95% purity .
Critical Note : Monitor stereochemistry using chiral HPLC, as incorrect configuration (e.g., R vs. S enantiomers) can drastically alter bioactivity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm backbone connectivity and indole proton environments (e.g., δ 10.8 ppm for NH in indole) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., exact mass 246.081 g/mol) and detects impurities .
  • X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement). Crystallize in polar solvents (e.g., methanol/water) and collect data at 100 K .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide I) and ~3300 cm⁻¹ (N-H stretch) confirm secondary structure .

Q. How should this compound be stored to maintain stability, and what are critical handling precautions?

Methodological Answer:

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with strong acids/bases, which may cleave the acetamido group .
  • Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates degradation; verify purity via TLC before use .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s potential as a tumor-targeted glutamine antagonist?

Methodological Answer:

  • Prodrug Strategy : Incorporate protease-cleavable linkers (e.g., peptide sequences) to enable tumor-specific activation, as seen in DRP-104, a related prodrug. Validate bioactivation using tumor cell lysates and LC-MS to detect released active metabolites .
  • In Vivo Models : Use xenograft mice with human cancer lines (e.g., pancreatic or colorectal). Administer intravenously and monitor biodistribution via radiolabeling (³H or ¹⁴C) to confirm tumor selectivity .
  • Toxicity Mitigation : Compare gastrointestinal toxicity profiles of the prodrug vs. parent compound using histopathology and serum biomarkers (e.g., intestinal fatty acid-binding protein) .

Q. How can contradictory reports about this compound’s biological activity be resolved?

Methodological Answer:

  • Structural Reanalysis : Verify stereochemistry (S-configuration at chiral centers) via X-ray or circular dichroism, as R-enantiomers of similar analogs show reduced activity .
  • Assay Conditions : Standardize cell-based assays (e.g., glutamine uptake inhibition in HepG2 cells) by controlling variables like serum concentration (use 10% FBS) and incubation time (24–48 hr) .
  • Meta-Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to compare binding affinities across reported targets (e.g., MC4 receptor vs. glutaminase) and identify off-target effects .

Q. What computational approaches are recommended for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to glutaminase using GROMACS. Focus on hydrogen bonding between the acetamido group and Arg-573 .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., indole methylation) with IC₅₀ values. Train models on datasets with ≥50 analogs .
  • Crystallographic Refinement : Employ SHELXL for high-resolution protein-ligand structures. Refine occupancy of flexible side chains (e.g., indole ring) to improve electron density maps .

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